molecular formula C13H15NO3 B181402 Benzyl 2-oxopiperidine-1-carboxylate CAS No. 106412-35-5

Benzyl 2-oxopiperidine-1-carboxylate

Cat. No. B181402
M. Wt: 233.26 g/mol
InChI Key: LKGMGCSFOUSKCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08431695B2

Procedure details

n-Butyllithium (2.5 M in hexanes; 12.11 mL, 30.26 mmol) was added dropwise to a cooled (−78° C.) solution of piperidin-2-one (2.50 g, 25.22 mmol) in THF (100 mL). The mixture was stirred at −78° C. for 2.5 h. A solution of benzyl chloroformate (7.20 mL, 50.44 mmol) in THF (30 mL) was added dropwise. The mixture was stirred at −78 PC for 2 h and then was allowed to warm to rt. Water was added (200 and the mixture was extracted with EtOAc (3×100 mL). The combined organics were washed with brine, dried (Na2SO4), and concentrated to dryness to afford 4.13 g (70%) of the desired product. ES-MS m/z 233.91 [M+H]+, HPLC RT (min) 2.76.
Quantity
12.11 mL
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
7.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
70%

Identifiers

REACTION_CXSMILES
C([Li])CCC.[NH:6]1[CH2:11][CH2:10][CH2:9][CH2:8][C:7]1=[O:12].Cl[C:14]([O:16][CH2:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)=[O:15].O>C1COCC1>[O:12]=[C:7]1[CH2:8][CH2:9][CH2:10][CH2:11][N:6]1[C:14]([O:16][CH2:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)=[O:15]

Inputs

Step One
Name
Quantity
12.11 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Two
Name
Quantity
2.5 g
Type
reactant
Smiles
N1C(CCCC1)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
7.2 mL
Type
reactant
Smiles
ClC(=O)OCC1=CC=CC=C1
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at −78° C. for 2.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at −78 PC for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
to warm to rt
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with EtOAc (3×100 mL)
WASH
Type
WASH
Details
The combined organics were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
O=C1N(CCCC1)C(=O)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.13 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 70.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.